
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline typically involves the condensation of benzimidazole derivatives with isoquinoline derivatives. One common method involves the reaction of 2-chloromethylbenzimidazole with isoquinoline under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the benzimidazole or isoquinoline rings.
Reduction: Reduced derivatives with hydrogenated benzimidazole or isoquinoline rings.
Substitution: Alkylated or acylated derivatives at the benzimidazole nitrogen.
Scientific Research Applications
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the isoquinoline ring can interact with DNA or RNA, disrupting their function . These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylmethyl)-1,2,3,4,6,7,12,12a-octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole
- N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
Uniqueness
2-(1H-Benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline is unique due to its combination of benzimidazole and isoquinoline structures, which confer distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17N3/c1-2-6-14-11-20(10-9-13(14)5-1)12-17-18-15-7-3-4-8-16(15)19-17/h1-8H,9-12H2,(H,18,19) |
InChI Key |
CBBPAVLWWDNEAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
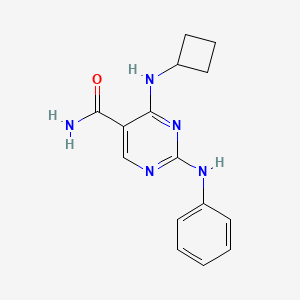
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)

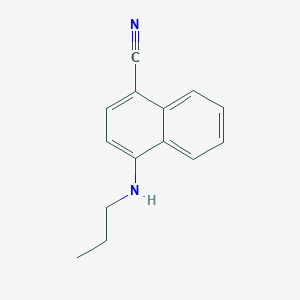

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)
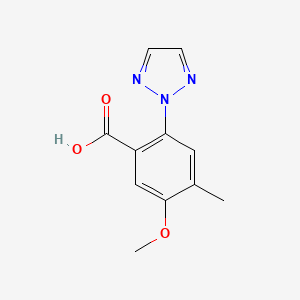
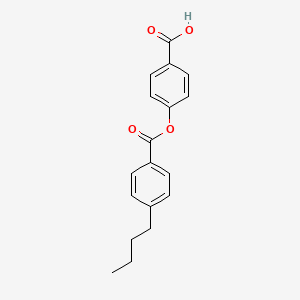


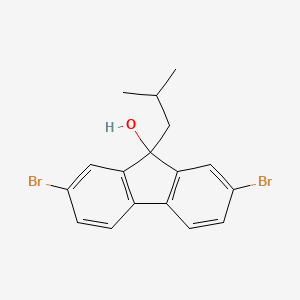
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
